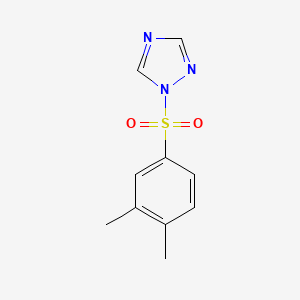

1-((3,4-dimethylphenyl)sulfonyl)-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((3,4-dimethylphenyl)sulfonyl)-1H-1,2,4-triazole, also known as DMTS, is a chemical compound that belongs to the family of sulfonyl triazoles. It is a white crystalline powder that is soluble in organic solvents like chloroform, acetone, and methanol. DMTS has been extensively studied for its potential applications in scientific research, especially in the field of biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

1-((3,4-dimethylphenyl)sulfonyl)-1H-1,2,4-triazole derivatives are instrumental in the synthesis of heterocyclic compounds, such as pyrroles and triazoles, through reactions with various substrates. These processes often involve catalytic conditions that enable the formation of polysubstituted pyrroles and regioselective synthesis of triazole derivatives, showcasing their versatility in constructing complex molecular architectures (Miura et al., 2013; Beryozkina et al., 2015).

Mechanistic Insights and Reactivity

Research has delved into the reactivity of 1,2,3-triazoles towards sulfonyl chlorides, uncovering novel pathways to 1- and 2-sulfonyl-4-azolyl-1,2,3-triazoles. These findings highlight the impact of substituent size on product regioselectivity and provide valuable mechanistic insights for further synthetic applications (Beryozkina et al., 2015).

Applications in Medicinal Chemistry

In the realm of medicinal chemistry, 1,2,3-triazole derivatives, including those related to this compound, have shown potential in drug design and discovery. Their applications extend to developing novel compounds with anticancer properties, where they are evaluated for their efficacy against various cancer cell lines. This underscores their significance in the search for new therapeutic agents (Salinas-Torres et al., 2022).

Corrosion Inhibition

Another intriguing application is in the field of materials science, where 1,2,4-triazole derivatives are explored as corrosion inhibitors. These compounds exhibit significant inhibition efficiency, highlighting their potential in protecting metals against corrosion in acidic media. This application not only showcases the chemical versatility of triazole derivatives but also their practical utility in industrial settings (Lagrenée et al., 2002).

Fluorescent Probes Development

Furthermore, the synthesis of fluorescent molecular probes incorporating sulfonyl and triazole groups illustrates the utility of these compounds in developing sensitive tools for biological and chemical analyses. The unique electronic properties of these derivatives allow for the design of probes with significant solvent-dependent fluorescence, useful in studying various biological events and processes (Diwu et al., 1997).

Eigenschaften

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-8-3-4-10(5-9(8)2)16(14,15)13-7-11-6-12-13/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUORQMMECSVAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2C=NC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2685350.png)

![Methyl 2-[[1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate](/img/structure/B2685359.png)

![(E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2685362.png)

![4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2685366.png)

![4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)thiomorpholine](/img/structure/B2685367.png)

![N,N-Diethyl-3-(4-isobutyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2685371.png)